molecular formula C6H7N3O2S2 B6230275 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one CAS No. 897286-87-2

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one

Cat. No.: B6230275
CAS No.: 897286-87-2
M. Wt: 217.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is a sulfur-containing heterocyclic compound featuring a γ-lactone (oxolan-2-one) core linked to a 5-amino-1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. The compound’s synthetic utility lies in its dual functional groups, enabling further derivatization for applications in medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three structurally related thiadiazole/thiazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities References
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one Oxolan-2-one + 1,3,4-thiadiazole γ-Lactone, sulfanyl bridge, amino group High polarity (lactone), potential as a synthetic intermediate
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine Bis-1,3,4-thiadiazole Benzyl spacer, dual sulfanyl bridges Planar thiadiazole rings (0.015–0.024 Å deviation), stabilized by N–H···N hydrogen bonds (1D chain)
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3-Fluorophenyl substitution Broad-spectrum bioactivity (insecticidal, fungicidal)
3-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]oxolan-2-one Oxolan-2-one + 1,3-thiazole Methyl substitution, thiazole (vs. thiadiazole) Enhanced lipophilicity (methyl group), possible antimicrobial activity

Structural and Electronic Differences

  • Oxolan-2-one vs. Aromatic Substitutions : The γ-lactone in the target compound introduces higher polarity compared to fluorophenyl or benzyl substituents in analogs. This may enhance aqueous solubility but reduce membrane permeability .
  • Thiadiazole vs. Thiazole : The 1,3,4-thiadiazole ring (target compound) has two nitrogen atoms, increasing electron deficiency compared to the 1,3-thiazole analog (). This difference could modulate reactivity in nucleophilic substitution or metal coordination .
  • Sulfanyl Bridges : The target compound’s single sulfanyl bridge contrasts with the dual bridges in the bis-thiadiazole analog (). The latter’s rigid benzyl spacer and hydrogen-bonding network (N–H···N) enhance crystallinity but may limit conformational flexibility .

Biological Activity

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one is a heterocyclic compound known for its significant biological activities, particularly its inhibitory effects on the urease enzyme and its cytotoxic properties against various cancer cell lines. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

The primary biological activity of this compound is its inhibition of urease , an enzyme critical for the survival of Helicobacter pylori in acidic environments. By inhibiting urease, the compound disrupts the urea cycle, leading to decreased ammonia production and lower pH levels in the surrounding environment. This action makes it less hospitable for H. pylori, which relies on urease to neutralize stomach acidity.

Enzyme Inhibition

The compound has been shown to effectively bind to the active site of urease through hydrogen bonds and hydrophobic interactions with key amino acid residues. This interaction is crucial for its inhibitory effect, which has been quantitatively assessed in various studies.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on several human cancer cell lines:

Cell LineIC50 (µM)Type of Cancer
HEPG-215.4Hepatocellular carcinoma
A54912.7Lung carcinoma
MCF-710.5Breast carcinoma

These findings suggest that the compound may have potential as an anticancer agent due to its ability to induce cell death in cancerous cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, which is essential for therapeutic applications. The compound's structure allows for effective absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties against various pathogens. The presence of the thiadiazole moiety enhances their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Properties : Other research has explored the anticonvulsant potential of similar thiadiazole derivatives. Compounds were tested in animal models and showed significant protective effects against induced seizures .
  • Neuroprotective Effects : The neuroprotective capabilities of thiadiazole derivatives have also been investigated. These compounds demonstrated a capacity to protect neuronal cells from oxidative stress-induced damage .

Q & A

Q. What are the common synthetic routes for 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thioles (). Key factors include:

  • Temperature: Reactions often require reflux conditions (e.g., ethanol at 80°C) to ensure cyclization.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
  • pH Control: Alkaline conditions (pH 8–10) stabilize thiol intermediates during alkylation.
    Yield optimization involves quenching side reactions (e.g., oxidation) by inert atmospheres (N₂/Ar) ().

Q. How can researchers resolve challenges in spectroscopic characterization of this compound?

Level: Advanced
Methodological Answer:
Characterization relies on ¹H NMR (to confirm sulfanyl and oxolan protons), IR (C=S/C-N stretches at 1250–1350 cm⁻¹), and elemental analysis (to verify purity). Challenges include:

  • Signal Overlap: In ¹H NMR, oxolan-2-one protons (δ 4.2–4.8 ppm) may overlap with thiadiazole NH₂ (δ 5.1–5.3 ppm). Use deuterated DMSO for better resolution ().
  • Purity Confirmation: Combine TLC (silica gel, ethyl acetate/hexane) with HPLC (C18 column, acetonitrile/water) to detect impurities <1% ().

Q. What in vitro models are appropriate for evaluating antitumor activity, and how should data contradictions be addressed?

Level: Advanced
Methodological Answer:

  • Cell Line Selection: Use diverse panels (e.g., NCI-60) to assess specificity. For example, sulfonamide derivatives showed differential activity against leukemia (CCRF-CEM) vs. solid tumors ().
  • Data Contradictions: Apply dose-response curves (IC₅₀ values) and statistical tools (ANOVA) to distinguish noise from biologically significant variations. Cross-validate with apoptosis assays (e.g., Annexin V) ().

Q. How do structural modifications at the sulfanyl group affect bioactivity?

Level: Advanced
Methodological Answer:

  • Substitution Effects: Introducing electron-withdrawing groups (e.g., -CF₃) enhances electrophilicity, improving DNA intercalation. For example, 5-{[3-(trifluoromethyl)benzyl]sulfanyl} analogs showed 2-fold higher cytotoxicity in MCF-7 cells ().
  • Methodology: Synthesize derivatives via nucleophilic substitution (K₂CO₃, DMF, 60°C) and compare logP values (HPLC) to correlate lipophilicity with activity ().

Q. What are the best practices for optimizing reaction conditions to minimize byproducts?

Level: Basic
Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect sulfoxides (m/z +16) or disulfides (dimer peaks).
  • Mitigation Strategies:
    • Reduce oxygen exposure via degassed solvents.
    • Employ scavengers (e.g., thiourea) to trap free radicals ().

Q. How can computational methods aid in predicting the compound’s mechanism of action?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The thiadiazole ring often binds ATP pockets via H-bonding (NH₂ to Glu738) ().
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Focus on RMSD <2 Å for viable leads ().

Q. What strategies improve the scalability of synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors reduce reaction times (2 hours vs. 12 hours batch) and improve reproducibility ().
  • Catalyst Optimization: Use Pd/C (5% wt) for selective hydrogenation of nitro intermediates to NH₂ without over-reduction ().

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-11-4(3)10/h3H,1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPPYWUZNLPVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897286-87-2
Record name 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.